[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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Overview
Description
“[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol” is a chemical compound with the CAS Number: 2418722-45-7 . It has a molecular weight of 146.16 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanol . The InChI Code for this compound is 1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 146.16 . It is in liquid form . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis of Fluorinated Analogs : A significant application is in the synthesis of fluorinated analogs of naturally occurring compounds. Tkachenko et al. (2009) synthesized the first fluorinated analogue of 2,4-methanoproline, 4-fluoro-2,4-methanoproline, from commercially available methyl 2-fluoroacrylate, indicating the potential for creating novel compounds with modified properties (Tkachenko et al., 2009).
Stereoselective Syntheses : Krow et al. (2004) focused on the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. They achieved this by rearrangements of iodides to alcohols and alcohols to fluorides, showcasing the versatility of this compound in creating diverse derivatives (Krow et al., 2004).
Synthesis of 2-Azabicyclohexanes : The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar structure, has been achieved by Stevens and Kimpe (1996). They utilized 3-(chloromethyl)cyclobutanone and reductive cyclization to create the compound, contributing to the field of cyclic compound synthesis (Stevens & Kimpe, 1996).
Methanolysis Studies : Lim, McGee, and Sieburth (2002) conducted methanolysis studies on a related compound, bicyclo[3.1.0]hexane, indicating its potential in chemical reactions involving methanolysis and the cleavage of activated cyclopropane bonds (Lim et al., 2002).
Rearrangement Routes : Research by Krow et al. (2002) on the synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane demonstrates the application in creating methano-bridged pyrrolidines. This study shows the compound's utility in complex organic synthesis and rearrangement routes (Krow et al., 2002).
Safety and Hazards
properties
IUPAC Name |
[4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNJHUZPQPKEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
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